3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate
Description
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-11(2)21(24)26-13-8-9-14-16(10-13)25-12(3)18(19(14)23)20-22-15-6-4-5-7-17(15)27-20/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWGTNZOSKNVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring, followed by further reactions to introduce the chromenone moiety. The reaction conditions often involve the use of catalysts such as acetic acid or other acidic conditions to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. Solvent-free conditions or green chemistry approaches may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole or chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities.
Benzothiazole derivatives: Various derivatives have been synthesized and studied for their pharmacological properties.
Uniqueness
What sets 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate apart is its unique combination of the benzothiazole and chromenone moieties, which may confer distinct biological activities and chemical properties not observed in simpler benzothiazole derivatives .
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a derivative that combines the structural motifs of benzothiazole and chromone, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₁O₄S
- Molecular Weight : 345.41 g/mol
This compound features a chromone backbone with a benzothiazole substituent, which is significant for its biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing benzothiazole and chromone moieties. For instance, derivatives like 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one have shown promising results in inhibiting cancer cell viability in various cell lines.
Case Study : In a study examining the effects of similar compounds on HeLa cells, it was found that certain derivatives inhibited the expression of Chk1 (Checkpoint Kinase 1), a critical protein in the DNA damage response pathway. The compound demonstrated significant inhibition at concentrations as low as 2 µM, suggesting a strong potential for further development as an anticancer agent .
Antioxidant Properties
Antioxidant activity is another area where benzothiazole and chromone derivatives excel. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
Experimental Evidence : In vitro assays measuring DPPH radical scavenging activity indicated that certain chromone derivatives possess significant antioxidant capacities. The incorporation of the benzothiazole ring may enhance this effect due to synergistic interactions between the two pharmacophores .
The mechanisms underlying the biological activities of This compound are multifaceted:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell cycle regulation and DNA repair pathways, particularly ATR (Ataxia Telangiectasia and Rad3-related protein) .
- Free Radical Scavenging : The antioxidant properties are likely due to the ability of the chromone structure to donate electrons and neutralize free radicals.
- Membrane Disruption : Some studies suggest that benzothiazole derivatives can disrupt microbial membranes, leading to cell death.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
